3-Methyl-3,4-diphenylbutanoic acid
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Overview
Description
3-Methyl-3,4-diphenylbutanoic acid is an organic compound with the molecular formula C17H18O2 It is characterized by a butanoic acid backbone with methyl and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3,4-diphenylbutanoic acid typically involves the alkylation of benzene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation of benzene with 3-methyl-3,4-diphenylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3,4-diphenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Methyl-3,4-diphenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-diphenylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
3-Methyl-3,4-diphenylbutanoic acid: Unique due to its specific substitution pattern and structural properties.
3-Methyl-2,2-diphenylbutanoic acid: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
4-Methyl-3,4-diphenylbutanoic acid: Another isomer with variations in reactivity and applications.
Properties
CAS No. |
6279-96-5 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-methyl-3,4-diphenylbutanoic acid |
InChI |
InChI=1S/C17H18O2/c1-17(13-16(18)19,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,18,19) |
InChI Key |
ZCFZXTJJDYFYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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